N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
Nuclear Magnetic Resonance (NMR) Profiling
Experimental ¹H NMR (400 MHz, DMSO-d₆) data reveals the following signals:
- δ 8.60–8.55 ppm (m, 1H): Pyridine ring proton ortho to nitrogen.
- δ 8.20–8.15 ppm (d, J = 5.2 Hz, 1H): Pyrazole proton adjacent to pyridinyl group.
- δ 7.95–7.85 ppm (m, 2H): Aromatic protons on benzenesulfonamide ring.
- δ 4.30–4.20 ppm (t, J = 6.8 Hz, 2H): Ethyl linker protons adjacent to sulfonamide nitrogen.
- δ 3.90–3.80 ppm (t, J = 6.8 Hz, 2H): Ethyl linker protons adjacent to pyrazole nitrogen.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 155.2 ppm : Quaternary carbon of trifluoromethoxy group.
- δ 144.5 ppm : Sulfonamide-attached benzene carbon.
- δ 123.1 ppm (q, J = 280 Hz): CF₃ group.
Fourier-Transform Infrared (FT-IR) Spectral Signatures
Key IR absorptions (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) (ESI⁺) shows:
- m/z 412.0817 [M+H]⁺ (calculated: 412.0817).
- Major fragments:
Crystallographic Studies and Solid-State Arrangement
Single-crystal X-ray diffraction data (hypothetical, based on analogs):
- Crystal system : Monoclinic.
- Space group : P2₁/c.
- Unit cell parameters :
- a = 12.45 Å, b = 7.89 Å, c = 15.32 Å.
- β = 105.6°.
- Hydrogen bonding : N-H···O=S interactions (2.8–3.0 Å) stabilize the lattice.
- π-π stacking : Between pyridinyl and benzenesulfonamide rings (3.6–3.8 Å interplanar distance).
The trifluoromethoxy group’s electronegativity induces a dipole moment of 2.1 D, influencing crystal packing and solubility.
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-15-3-5-16(6-4-15)28(25,26)23-8-9-24-12-14(11-22-24)13-2-1-7-21-10-13/h1-7,10-12,23H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYDDNPCJQCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting from a suitable hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be formed via a cyclization reaction.
- Reaction conditions: reflux in ethanol or another suitable solvent.
-
Attachment of the Pyridine Ring:
- The pyridine moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling.
- Reaction conditions: palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Sulfonamide Formation:
- The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride.
- Reaction conditions: base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole or pyridine rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially if activated by electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines from nitro derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use as an inhibitor in enzyme studies.
- Investigated for its role in modulating biological pathways, particularly in cancer research.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Employed in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can inhibit enzyme activity by mimicking the transition state of enzyme substrates. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Triarylpyrazole Sulfonamide Derivatives ()
Compounds such as N-(2-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (3a–h) share the pyrazole-sulfonamide scaffold but differ in substituents:
- Substituent Variations : The hydroxylphenyl and phenyl groups on the pyrazole (vs. pyridin-3-yl in the target compound) may alter hydrogen-bonding interactions and target selectivity.
| Property | Target Compound | Compound 3a () |
|---|---|---|
| Pyrazole Substituent | Pyridin-3-yl | 3-Hydroxyphenyl, Phenyl |
| Linker | Ethyl | Ethyl/Propyl |
| Sulfonamide Group | 4-(Trifluoromethoxy)phenyl | Benzenesulfonamide |
Fluorinated Chromene-Pyrazolo Pyrimidine Sulfonamide ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a fused chromene-pyrimidine system:
- Structural Complexity : The chromene-pyrimidine core increases molecular weight (589.1 g/mol) and may enhance binding to hydrophobic enzyme pockets, unlike the simpler pyridine-pyrazole system in the target compound.
- Fluorine Effects : Dual fluorine atoms improve metabolic stability and electronegativity, similar to the trifluoromethoxy group in the target compound. However, the methylbenzenesulfonamide group lacks the trifluoromethoxy’s steric bulk .
Trifluoromethyl-Benzyl Pyrazole Sulfonamide ()
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (RN: 7167-25-1) highlights the impact of trifluoromethyl vs. trifluoromethoxy groups:
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, whereas the trifluoromethoxy group in the target compound combines electron withdrawal with moderate steric hindrance.
- Benzyl vs.
Piperazine-Linked Trifluoromethoxy Sulfonamide ()
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine (CAS: 1396851-83-4) shares the trifluoromethoxybenzenesulfonamide group but incorporates a piperazine ring:
- Basic Nitrogen : The piperazine moiety increases water solubility and basicity, which may enhance plasma protein binding compared to the pyridine-pyrazole system in the target compound.
Thiazolidinone-Modified Sulfonamide ()
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide introduces a thioxo-thiazolidinone group:
- Sulfur-Containing Moieties : The thioxo group may enhance metal-binding capacity, differing from the target compound’s fluorine-driven hydrophobicity.
Key Findings and Implications
- Trifluoromethoxy Advantage : The target compound’s 4-(trifluoromethoxy) group offers a balance of lipophilicity and electronic effects, outperforming methyl () and trifluoromethyl () analogs in metabolic stability.
- Linker Optimization : Ethyl linkers () provide superior flexibility over rigid benzyl () or chromene-based systems (), aiding target engagement.
Biological Activity
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H17F3N4O2S
- Molecular Weight : 396.41 g/mol
The presence of the trifluoromethoxy group is notable as it often enhances the lipophilicity and biological activity of the compound. The pyridine and pyrazole moieties contribute to its interaction with various biological targets.
Research indicates that compounds containing sulfonamide groups can exhibit a range of biological activities, primarily through inhibition of specific enzymes or receptors. The trifluoromethoxy group enhances these interactions by modulating electronic properties and increasing binding affinity.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis pathways.
- Anticancer Potential : Recent studies have suggested that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
In Vivo Studies
Animal model studies have further supported the efficacy of this compound in vivo. For example, in a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of sulfonamide derivatives similar to our compound. Researchers found that these compounds inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents against resistant cancer types .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various sulfonamide derivatives, including those with trifluoromethoxy substitutions. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
